4-Formylcyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-5-6-1-3-7(4-2-6)8(10)11/h5-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCHYASVGZWRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621309 | |
| Record name | 4-Formylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145195-03-5 | |
| Record name | 4-Formylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Stereochemical Investigations of 4 Formylcyclohexane 1 Carboxylic Acid
Systematic IUPAC Nomenclature and Positional Isomerism
The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-formylcyclohexane-1-carboxylic acid . nih.govchemspider.com This name is derived following a set of established rules. The cyclohexane (B81311) ring forms the parent structure. The carboxylic acid group (-COOH) is given priority and assigned to the first position (locant 1) on the ring. Consequently, the formyl group (-CHO) is located at the fourth position.
Positional isomers of this compound would involve the placement of the formyl and carboxylic acid groups at different positions on the cyclohexane ring. For instance, 2-formylcyclohexane-1-carboxylic acid and 3-formylcyclohexane-1-carboxylic acid would be positional isomers of the 4-substituted compound. The numbering of the ring is determined by giving the principal functional group, the carboxylic acid, the lowest possible number, and then numbering the substituents to have the lowest possible locants. vedantu.com
| Positional Isomer | IUPAC Name |
| 1,2-disubstituted | 2-Formylcyclohexane-1-carboxylic acid |
| 1,3-disubstituted | 3-Formylcyclohexane-1-carboxylic acid |
| 1,4-disubstituted | This compound |
Enantioselective and Diastereoselective Synthesis Approaches for Specific Isomers
While this compound itself is achiral, the principles of enantioselective and diastereoselective synthesis are crucial for creating specific stereoisomers of related or more complex substituted cyclohexanes.
Diastereoselective synthesis aims to selectively produce one diastereomer over others. For a compound like this compound, synthetic methods can be tailored to favor either the cis or the trans isomer. This control is often achieved by choosing appropriate starting materials and reaction conditions that favor the formation of the thermodynamically more stable product (often the trans isomer with both large groups equatorial) or by using reactions that are stereospecific or stereoselective. For instance, the Diels-Alder reaction can be a powerful tool for establishing the stereochemistry of substituted cyclohexenes, which can then be converted to the desired cyclohexane derivatives. rsc.org
Enantioselective synthesis , the selective production of one enantiomer, becomes relevant when dealing with chiral substituted cyclohexanes. Although this compound is achiral, if other substituents were present that rendered the molecule chiral, enantioselective methods would be necessary to obtain a single enantiomer. Such methods often involve the use of chiral catalysts, chiral auxiliaries, or enzymes. For example, catalytic asymmetric synthesis and the use of chiral catalysts derived from natural products have been employed to prepare enantiomerically pure proline scaffolds, which are five-membered rings but illustrate the principles applicable to cyclohexane systems. mdpi.com Similarly, diastereoselective approaches combined with chiral reagents have been used to synthesize specific stereoisomers of complex molecules containing tetrahydroisoquinoline carboxylic acid moieties. nih.govmdpi.com
While specific documented enantioselective or diastereoselective syntheses for this compound are not extensively detailed in the provided search results, the general principles of stereocontrolled synthesis are well-established and would be applicable. The synthesis of related structures, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, has been achieved through selective transformations of functional groups from a cycloadduct obtained via a Diels-Alder reaction, demonstrating a method to control stereochemistry. rsc.org
Chemical Transformations and Derivatization Strategies of 4 Formylcyclohexane 1 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety in 4-formylcyclohexane-1-carboxylic acid undergoes typical reactions characteristic of this functional group, including esterification, amidation, anhydride (B1165640) and acyl halide formation, and salt formation. These transformations provide routes to a variety of valuable derivatives.
Esterification Reactions and the Synthesis of Ester Derivatives
Esterification of this compound is a common transformation that converts the carboxylic acid into an ester. This reaction is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk The Fischer esterification is a classic example of this process, which is a reversible reaction. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org For instance, the reaction with methanol (B129727) in the presence of an acid catalyst yields methyl 4-formylcyclohexane-1-carboxylate.
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | This compound ester | Fischer Esterification |
Amidation and Peptide Coupling Reactions
The carboxylic acid group of this compound can be converted into an amide through reaction with an amine. Direct reaction of a carboxylic acid with an amine can be challenging as the basic amine can deprotonate the carboxylic acid to form a non-reactive carboxylate salt. jackwestin.comlibretexts.org To facilitate this transformation, coupling reagents are often employed. uni-kiel.debachem.com
Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are effective for this purpose. uni-kiel.depeptide.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bachem.com The reaction proceeds through the formation of a reactive intermediate, which is then readily attacked by the amine to form the corresponding amide. uni-kiel.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions such as racemization when dealing with chiral amines. peptide.com
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | Amine (R-NH₂), Coupling Agent (e.g., DCC, PyBOP) | N-substituted-4-formylcyclohexane-1-carboxamide | Amidation/Peptide Coupling |
Anhydride and Acyl Halide Formations
This compound can be converted to its corresponding acyl halide, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This transformation replaces the hydroxyl group of the carboxylic acid with a halogen, resulting in a highly reactive acyl halide. jackwestin.com
Acid anhydrides of this compound can be prepared from the carboxylic acid itself. One common method involves the reaction of the carboxylic acid with an acid chloride in the presence of a base. jackwestin.comlibretexts.org Alternatively, heating a dicarboxylic acid can lead to the formation of a cyclic anhydride, although this is not directly applicable to the monofunctionalized starting material . libretexts.org Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid, often requiring a dehydrating agent.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Thionyl chloride (SOCl₂) | 4-Formylcyclohexane-1-carbonyl chloride | Acyl Halide Formation |
| This compound | 4-Formylcyclohexane-1-carbonyl chloride, Base | 4-Formylcyclohexane-1-carboxylic anhydride | Anhydride Formation |
Salt Formation and Metal Complexation Studies
As a carboxylic acid, this compound readily reacts with bases to form salts. libretexts.orglibretexts.org With strong bases like sodium hydroxide (B78521) (NaOH), it forms a sodium carboxylate salt, which is typically water-soluble. libretexts.org It can also react with weaker bases such as sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃), liberating carbon dioxide gas in the process. libretexts.org The formation of these salts can be useful for purification or to enhance the water solubility of the compound.
The carboxylate group can also participate in the formation of metal complexes. The oxygen atoms of the carboxylate can act as ligands, coordinating to metal ions. The study of these metal complexes can provide insights into the coordination chemistry of the ligand and may lead to materials with interesting structural and electronic properties.
| Reactant | Reagent/Base | Product | Reaction Type |
| This compound | Sodium Hydroxide (NaOH) | Sodium 4-formylcyclohexane-1-carboxylate | Salt Formation |
| This compound | Sodium Bicarbonate (NaHCO₃) | Sodium 4-formylcyclohexane-1-carboxylate + H₂O + CO₂ | Salt Formation |
| This compound | Metal Salt | Metal complex of 4-formylcyclohexane-1-carboxylate | Metal Complexation |
Aldehyde Functional Group Reactivity
The aldehyde functional group in this compound is a key site for a variety of nucleophilic addition reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
Nucleophilic Addition Reactions (e.g., Aldol (B89426), Grignard, Wittig)
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. libretexts.org
Aldol Reaction: The aldehyde can potentially undergo an aldol reaction, where it reacts with an enolate to form a β-hydroxy aldehyde. masterorganicchemistry.com However, since this compound lacks α-hydrogens on the carbon bearing the formyl group, it cannot form an enolate itself and can only act as the electrophilic acceptor in a crossed aldol reaction with another enolizable aldehyde or ketone. stackexchange.com The presence of the acidic carboxylic acid proton would need to be considered, as it could be deprotonated by the base used to generate the enolate. stackexchange.com Intramolecular aldol reactions are also a possibility if the molecule contains another carbonyl group at a suitable distance. libretexts.org
Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the aldehyde group of this compound. masterorganicchemistry.com This reaction results in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com It is crucial to note that the Grignard reagent is also a strong base and will react with the acidic proton of the carboxylic acid. leah4sci.comquora.com Therefore, at least two equivalents of the Grignard reagent are required: the first to deprotonate the carboxylic acid, and the second to add to the aldehyde. Alternatively, the carboxylic acid can be protected prior to the Grignard reaction.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide used. organic-chemistry.orgnih.gov The acidic proton of the carboxylic acid could potentially react with the ylide, which is basic. However, under specific conditions, such as in the presence of excess base, the reaction can proceed. stackexchange.com
| Reaction Type | Reagent | Intermediate | Product |
| Aldol Reaction (Crossed) | Enolizable aldehyde/ketone, Base | Aldolate | β-Hydroxy aldehyde |
| Grignard Reaction | Grignard Reagent (R-MgX), then H₃O⁺ | Alkoxide | Secondary alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |
Imine and Enamine Formation and Subsequent Transformations
The formyl group of this compound readily reacts with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org
Imine Formation:
The reaction with primary amines (R-NH₂) leads to the formation of imines (Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The reaction is reversible and the rate is often optimal at a slightly acidic pH (around 5). libretexts.org The mechanism involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org
Imines are valuable intermediates in organic synthesis. For instance, they can be reduced to form secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com
Enamine Formation:
With secondary amines (R₂NH), this compound forms enamines. libretexts.orgmasterorganicchemistry.com In this case, after the initial nucleophilic addition and formation of an iminium ion, a proton is removed from an adjacent carbon atom, leading to a molecule with a double bond adjacent to the nitrogen atom. youtube.comyoutube.com Like imine formation, this reaction is also reversible and acid-catalyzed. libretexts.org
Enamines are nucleophilic at the α-carbon and can participate in various subsequent transformations, such as alkylation and acylation, providing a pathway to introduce new substituents to the cyclohexane (B81311) ring. masterorganicchemistry.comlibretexts.org
| Reagent Type | Product | Key Features |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Contains a C=N double bond; can be reduced to a secondary amine. |
| Secondary Amine (R₂NH) | Enamine | Contains a C=C-N functional group; nucleophilic at the α-carbon. |
Cyclohexane Ring Transformations and Functionalization
The cyclohexane ring of this compound can also be the site of various transformations and functionalizations. One notable strategy is transannular C-H functionalization. This approach allows for the direct and selective introduction of new functional groups at positions remote from the existing substituents on the cyclohexane ring. nih.gov
Recent research has demonstrated the palladium-catalyzed γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.gov This method utilizes specific ligands to enable the formation of a C-C bond at the γ-position relative to the carboxylic acid group. While this has been shown for various cycloalkane carboxylic acids, its direct application to this compound would depend on the compatibility of the formyl group with the reaction conditions. Such a transformation would offer a powerful tool for creating complex and substituted cyclohexane derivatives. nih.govresearchgate.net
Another approach to functionalize the cyclohexane ring involves Diels-Alder reactions to construct the ring with desired substituents from the outset. For example, using Danishefsky's diene and a suitable dienophile can lead to a cyclohexene (B86901) intermediate that can be further modified.
Synthesis of Novel Derivatives with Enhanced Reactivity or Specific Properties
The strategic modification of this compound allows for the synthesis of novel derivatives with tailored reactivity or specific properties for various applications.
For instance, the synthesis of derivatives of cyclohexanecarboxylic acid has been explored to create compounds with liquid-crystal characteristics. osti.gov By introducing different functional groups and controlling the stereochemistry (cis/trans isomers), the mesomorphic properties of the resulting molecules can be tuned.
Furthermore, derivatives of cyclohexenecarboxylic acid have been synthesized and investigated for their potential as antitumor agents. researchgate.net These synthetic efforts often involve multi-step sequences that build upon a core cyclohexene structure, introducing various heterocyclic and aromatic moieties.
In the context of drug discovery, trans-4-substituted cyclohexanecarboxylic acid derivatives have been developed as potent antagonists for Very Late Antigen-4 (VLA-4), which is a target for inflammatory diseases. nih.gov These derivatives often feature complex side chains attached to the cyclohexane ring, highlighting the importance of this scaffold in medicinal chemistry.
The bifunctional nature of this compound also makes it a useful building block in materials science, for example, in the synthesis of polymers and functional materials.
| Derivative Class | Potential Application | Synthetic Strategy |
| Liquid-Crystal Derivatives | Display Technologies | Esterification, introduction of mesogenic groups. osti.gov |
| Antitumor Agents | Oncology | Multi-step synthesis involving cyclization and functional group transformations. researchgate.net |
| VLA-4 Antagonists | Anti-inflammatory drugs | Introduction of specific pharmacophores onto the cyclohexane ring. nih.gov |
| Polymers | Materials Science | Polycondensation reactions utilizing the bifunctional nature of the molecule. |
Advanced Spectroscopic and Chromatographic Characterization of 4 Formylcyclohexane 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-formylcyclohexane-1-carboxylic acid, which exists as cis and trans isomers, NMR is crucial for determining the stereochemistry and confirming the presence and connectivity of the functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. In this compound, the key diagnostic signals are those of the aldehyde and carboxylic acid protons. The aldehydic proton (CHO) is expected to appear as a singlet or a finely coupled multiplet in the downfield region, typically around δ 9.5-10.0 ppm. The acidic proton of the carboxylic acid group (COOH) is also highly deshielded and typically appears as a broad singlet at δ 10-13 ppm, although its chemical shift can be highly dependent on the solvent and concentration.
The protons on the cyclohexane (B81311) ring will appear as a complex series of multiplets in the upfield region, generally between δ 1.2 and 2.6 ppm. The chemical shifts and coupling constants of these protons are influenced by their axial or equatorial positions and their proximity to the electron-withdrawing formyl and carboxyl groups. The protons at C1 and C4, being adjacent to the functional groups, are expected to be the most deshielded among the ring protons. For the trans isomer, the axial-axial couplings typically exhibit larger coupling constants (J ≈ 10–13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (J ≈ 2–5 Hz), which can aid in stereochemical assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for trans-4-Formylcyclohexane-1-carboxylic Acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-C=O | ~9.6 | s |
| HO-C=O | ~12.0 | br s |
| H-1 (CH-COOH) | ~2.5 | m |
| H-4 (CH-CHO) | ~2.4 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the aldehyde and carboxylic acid groups. The carboxylic acid carbonyl carbon is typically found in the range of δ 170–185 ppm, while the aldehyde carbonyl carbon appears further downfield, around δ 200–205 ppm.
The carbons of the cyclohexane ring will resonate in the upfield region, typically between δ 20 and 50 ppm. The carbons bearing the functional groups (C1 and C4) will be deshielded relative to the other ring carbons. For instance, in cyclohexanecarboxylic acid, the carbon attached to the carboxyl group appears around δ 43 ppm, while the other ring carbons are found between δ 25-29 ppm chemicalbook.com. A similar pattern is expected for this compound, with C1 and C4 appearing at the lower end of the aliphatic range.
Table 2: Predicted ¹³C NMR Chemical Shifts for trans-4-Formylcyclohexane-1-carboxylic Acid
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | ~203 |
| C=O (Carboxylic Acid) | ~178 |
| C-1 (CH-COOH) | ~45 |
| C-4 (CH-CHO) | ~50 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. ustc.edu.cn For this compound, a COSY spectrum would show correlations between the protons on adjacent carbons in the cyclohexane ring, allowing for the tracing of the carbon skeleton's proton network. For example, the proton at C1 would show a correlation to the protons on C2 and C6.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). ustc.edu.cn An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the aldehydic proton signal at ~9.6 ppm would correlate with the aldehyde carbon signal at ~203 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). ustc.edu.cn HMBC is crucial for piecing together the entire molecular structure. Key correlations would include the aldehydic proton showing a correlation to C4 of the cyclohexane ring, and the protons on C2 and C6 showing correlations to the carboxylic acid carbonyl carbon (C=O).
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and aldehyde groups. The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the carboxylic acid and aldehyde groups are expected to appear as strong, sharp bands. For a saturated carboxylic acid dimer, the C=O stretch is typically observed around 1710 cm⁻¹. The aldehyde C=O stretch is usually found at a slightly higher frequency, around 1725-1740 cm⁻¹. The C-H stretch of the aldehyde proton is also characteristic, appearing as a pair of weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching bands are usually strong. The symmetric vibrations of the cyclohexane ring are also often more prominent in the Raman spectrum. Analysis of the vibrational spectra of related cyclohexane derivatives can provide a more detailed assignment of the fingerprint region (below 1500 cm⁻¹). ustc.edu.cnasianpubs.org
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |
| Aldehyde/Carboxylic Acid | C=O stretch | ~1710-1740 (strong, sharp) | Strong |
| Aldehyde | C-H stretch | ~2720, ~2820 (weak) | Moderate |
| Cyclohexane | C-H stretch | 2850-2950 (strong) | Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Moderate |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. mdpi.com In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed due to the acidic nature of the carboxylic acid group. Given the molecular formula C₈H₁₂O₃, the exact mass is 156.0786 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) of the precursor ion can provide valuable structural information through collision-induced dissociation (CID). For the [M+H]⁺ ion, characteristic fragmentation pathways would likely involve the loss of small neutral molecules.
Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the entire carboxyl group as formic acid (HCOOH, 46 Da) or as a COOH radical (45 Da) followed by H loss. researchgate.net Aldehydes can lose the formyl group as a CHO radical (29 Da) or carbon monoxide (CO, 28 Da).
Table 4: Predicted ESI-MS Fragments for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| [M+H]⁺ (157.086) | 139.075 | H₂O |
| [M+H]⁺ (157.086) | 129.086 | CO |
| [M+H]⁺ (157.086) | 111.075 | H₂O + CO |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. sciex.comnih.gov
For this compound (C₈H₁₂O₃), the theoretical monoisotopic mass is 156.078644 Da. nih.govchemspider.com HRMS analysis would be expected to yield a measured mass that corresponds closely to this value, confirming the compound's elemental formula and distinguishing it from other potential isobaric compounds.
The fragmentation pattern of this compound in HRMS provides further structural information. Based on the functional groups present, characteristic fragmentation pathways can be predicted. The molecule contains both an aldehyde and a carboxylic acid functional group, leading to several likely cleavage patterns. libretexts.orgmiamioh.edu Common fragmentation includes the loss of small neutral molecules or radicals:
Loss of a hydrogen radical (H•): Cleavage next to the carbonyl group of the aldehyde can result in an [M-1]⁺ peak. libretexts.org
Loss of a hydroxyl radical (•OH): Alpha-cleavage at the carboxylic acid moiety can lead to the loss of the hydroxyl group, producing a prominent [M-17]⁺ fragment. libretexts.orgyoutube.com
Loss of the formyl group (•CHO): Cleavage can result in the loss of the entire aldehyde group, giving an [M-29]⁺ peak. libretexts.org
Loss of the carboxyl group (•COOH): A significant fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group, yielding an [M-45]⁺ peak. libretexts.orgyoutube.com
McLafferty Rearrangement: Due to the presence of gamma-hydrogens relative to the carbonyls, a McLafferty rearrangement is a possible fragmentation pathway, which would result in a characteristic fragment ion. youtube.com
Table 1: HRMS Data for this compound
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₃ | nih.gov |
| Theoretical Monoisotopic Mass (Da) | 156.078644 | nih.govchemspider.com |
| Predicted Fragment Ion | [M-H]⁺ | libretexts.org |
| Predicted Fragment Ion | [M-OH]⁺ | libretexts.orgyoutube.com |
| Predicted Fragment Ion | [M-CHO]⁺ | libretexts.org |
| Predicted Fragment Ion | [M-COOH]⁺ | libretexts.orgyoutube.com |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, and byproducts, as well as for the critical assessment of its purity. The presence of cis and trans isomers necessitates robust separation methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the analysis and purity determination of this compound. eag.com It is particularly well-suited for separating the cis and trans geometric isomers of the compound, which often exhibit different physical properties and retention behaviors. chromforum.orgdocumentsdelivered.com
A common approach for separating carboxylic acids is reversed-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase (such as a C18-bonded silica) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). eag.com To ensure good peak shape and reproducibility for an acidic analyte like this compound, the pH of the mobile phase is usually controlled by adding a small amount of an acid, such as formic acid or acetic acid. sielc.com This suppresses the ionization of the carboxylic acid group, leading to more consistent retention and sharper peaks. Purity is assessed by detecting any impurity peaks in the chromatogram, and the area percentage of the main peak is used to calculate the purity level. nih.gov
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | sielc.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water containing 0.1% Formic Acid | sielc.com |
| Flow Rate | 1.0 mL/min | helixchrom.com |
| Column Temperature | 25-40 °C | eag.com |
| Detection | UV/Vis at ~210 nm | eag.com |
| Injection Volume | 5-20 µL | eag.com |
Gas Chromatography (GC)
Direct analysis of free carboxylic acids by Gas Chromatography (GC) is often challenging. scholaris.ca The high polarity of the carboxylic acid group leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential thermal degradation in the hot injector. lmaleidykla.ltresearchgate.net Therefore, for a compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability, making it amenable to GC analysis. glsciences.eulmaleidykla.lt
The most common derivatization strategy for carboxylic acids is silylation. lmaleidykla.lt This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar -COOH and -OH (enol form of the aldehyde) groups into their much more volatile and stable trimethylsilyl (B98337) (TMS) esters and ethers. lmaleidykla.ltlmaleidykla.ltchromforum.org The derivatized sample can then be injected directly into the GC system.
The separation is typically performed on a capillary column with a mid-polarity stationary phase. A Flame Ionization Detector (FID) provides robust, quantitative results, while coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive peak identification based on the mass spectrum of the derivatized analyte.
Table 3: Illustrative GC Method Parameters for Derivatized this compound
| Parameter | Condition | Source |
|---|---|---|
| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | lmaleidykla.ltlmaleidykla.lt |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a polyethylene (B3416737) glycol (PEG) or similar mid-polarity phase | researchgate.netdiva-portal.org |
| Injector Temperature | 250 °C | researchgate.net |
| Oven Program | Temperature ramp (e.g., 80 °C hold for 2 min, ramp at 10 °C/min to 240 °C) | researchgate.net |
| Carrier Gas | Helium or Hydrogen | scholaris.ca |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | diva-portal.org |
Computational Chemistry and Theoretical Studies of 4 Formylcyclohexane 1 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the very nature of molecules. These methods are used to determine the three-dimensional arrangement of atoms and the distribution of electrons, which in turn govern the molecule's physical and chemical properties.
Density Functional Theory (DFT) Optimizations and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov It is particularly well-suited for optimizing molecular geometries and calculating the energies of different molecular states. nih.gov For 4-formylcyclohexane-1-carboxylic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. mdpi.com These calculations are crucial for identifying the most stable arrangement of the atoms in space.
DFT is also instrumental in understanding the electronic properties of the molecule. By calculating molecular orbital energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. jmchemsci.com The energy gap between the HOMO and LUMO, for instance, provides an indication of the molecule's kinetic stability. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). jmchemsci.com This information is invaluable for predicting how the molecule will interact with other chemical species.
| Property | Description | Application to this compound |
| Geometry Optimization | Finding the lowest energy arrangement of atoms. | Determines the precise bond lengths, angles, and dihedrals of the cyclohexane (B81311) ring and its substituents. |
| Energetics | Calculating the total electronic energy of the molecule. | Allows for the comparison of the stability of different conformers (e.g., cis vs. trans, chair vs. boat). |
| HOMO/LUMO Analysis | Identifying the highest occupied and lowest unoccupied molecular orbitals. | Predicts sites of oxidation and reduction, and provides insight into reactivity in chemical reactions. |
| MEP Mapping | Visualizing the electrostatic potential on the molecular surface. | Identifies the electrophilic carbon of the formyl group and the nucleophilic oxygen of the carboxylic acid. |
Ab Initio and Semi-Empirical Methods
While DFT is a powerful tool, other quantum chemical methods also play a role in theoretical studies. Ab initio methods, which are based on first principles without the use of experimental data, can provide very accurate results, though they are often more computationally demanding than DFT. libretexts.org These methods can be used to benchmark the results obtained from DFT calculations.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.org This makes them much faster than ab initio or DFT methods, allowing for the study of larger molecular systems or longer timescale phenomena. libretexts.org However, their accuracy is dependent on the quality of the parameters used. For this compound, semi-empirical methods could be employed for initial conformational searches or for studying its interactions within a larger system, such as a protein binding site. nih.gov
Conformational Landscape Analysis and Energy Minima Identification
The cyclohexane ring in this compound is not static; it can adopt various conformations, with the chair form being the most stable. The substituents—the formyl and carboxylic acid groups—can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans). Furthermore, rotation around the carbon-carbon single bonds connecting the substituents to the ring adds another layer of complexity to the molecule's conformational landscape.
Computational methods are essential for exploring this landscape and identifying the various energy minima, which correspond to stable conformers. By systematically rotating bonds and performing geometry optimizations, researchers can map out the potential energy surface of the molecule. This analysis reveals the relative energies of the different conformers and the energy barriers between them. For instance, such studies can quantify the energy difference between the cis and trans isomers and determine the most stable orientation of the formyl and carboxyl groups.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data. This is particularly useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. uq.edu.au These predictions are based on the calculated electron density around each nucleus. By comparing the predicted shifts with experimental data, chemists can confirm the assignment of peaks in the NMR spectrum and gain confidence in the determined structure. Typically, the formyl proton would be expected to appear at a high chemical shift (around 9-10 ppm) and the carboxylic acid proton at an even higher shift (often above 10 ppm). organicchemistrydata.org
Vibrational Frequencies: Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. researchgate.net Each vibrational mode involves a specific motion of the atoms, such as the stretching or bending of bonds. For this compound, these calculations can predict the characteristic C=O stretching frequencies for both the aldehyde and the carboxylic acid, as well as the O-H stretching frequency of the carboxyl group. Comparing the calculated and experimental IR spectra can provide further evidence for the molecule's structure and conformation.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as esterification of the carboxylic acid or nucleophilic addition to the formyl group. saskoer.camasterorganicchemistry.com
By calculating the energies of reactants, products, and potential intermediates, researchers can map out the reaction pathway. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate. libretexts.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational analysis of the transition state's geometry can provide detailed insights into how bonds are breaking and forming during the reaction. For example, in the esterification of this compound, computational studies could model the tetrahedral intermediate and the transition states leading to its formation and collapse. masterorganicchemistry.com
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules over time and their interactions with their environment. nih.gov An MD simulation treats atoms as classical particles and uses a force field to describe the forces between them.
For this compound, MD simulations could be used to study its behavior in solution. This would involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their movements over time. Such simulations can provide information about how the molecule is solvated and how it forms hydrogen bonds with the solvent.
MD simulations are also invaluable for studying intermolecular interactions, such as the formation of dimers. The carboxylic acid groups of two this compound molecules can form strong hydrogen bonds, leading to the formation of a stable dimer. MD simulations can be used to study the dynamics of this process and the stability of the resulting dimer. mdpi.com Furthermore, if this molecule were to be studied in a biological context, MD simulations could be used to model its interactions with a protein or other biomolecule, providing insights into its potential biological activity. mdpi.com
Applications in Advanced Materials Science
Integration into Polymer Systems
The dual functionality of 4-Formylcyclohexane-1-carboxylic acid allows for its incorporation into polymeric structures, either as a building block or as a modifying agent to impart specific chemical properties.
Condensation polymerization is a fundamental process in polymer chemistry where monomers join together with the loss of a small molecule, such as water. passmyexams.co.ukchemguide.ukchemistrystudent.com This process typically requires monomers to have at least two reactive functional groups that can form the desired linkages. studymind.co.ukscience-revision.co.uk
Polyesters are formed from the reaction between a dicarboxylic acid and a diol (an alcohol with two hydroxyl groups). passmyexams.co.uklibretexts.org
Polyamides are synthesized from the reaction of a dicarboxylic acid and a diamine (an amine with two amino groups). studymind.co.ukwiley-vch.de
For a molecule to act as a primary monomer and form a linear polymer chain, it generally needs two of the same type of functional group (e.g., two carboxylic acids) to react with a complementary comonomer (e.g., a diol or diamine). studymind.co.uk this compound possesses only one carboxylic acid group. Therefore, it cannot act as a traditional dicarboxylic acid monomer to produce linear polyesters or polyamides on its own.
However, its bifunctional nature—containing both a carboxylic acid and a formyl group—opens possibilities for more complex polymer architectures. The carboxylic acid can react with a hydroxyl group to form an ester, while the formyl group can react with other functional groups, potentially leading to branched or cross-linked structures under specific reaction conditions. Polyesters based on the structurally related 1,4-cyclohexanedicarboxylic acid, which contains two carboxyl groups, have been synthesized and investigated, demonstrating the utility of the cyclohexane (B81311) ring in polymer backbones. jku.atnih.govmdpi.com
Table 1: Functional Groups for Condensation Polymerization
| Polymer Type | Monomer 1 Functional Groups | Monomer 2 Functional Groups | Linkage Formed |
| Polyester | Di-acid (-COOH) | Diol (-OH) | Ester (-COO-) |
| Polyamide | Di-acid (-COOH) | Diamine (-NH₂) | Amide (-CONH-) |
Post-polymerization modification is a powerful strategy for introducing new functionalities onto an existing polymer backbone, allowing for the creation of materials with tailored properties that might be difficult to achieve through direct polymerization. wiley-vch.decmu.edu This approach involves reacting a functional molecule with a pre-formed polymer that has reactive sites.
This compound is a candidate for such modifications. The carboxylic acid group can be used to graft the molecule onto a polymer backbone that contains reactive groups like hydroxyls or amines, forming ester or amide linkages, respectively. This "grafting to" method attaches the cyclohexyl moiety to the polymer, leaving the formyl group as a pendant functional group. nih.gov
This pendant aldehyde is a versatile chemical handle that can be used for further reactions, such as:
Cross-linking: The aldehyde can react to form cross-links between polymer chains, enhancing mechanical strength and thermal stability.
Surface Modification: The reactive aldehyde can be used to attach other molecules, such as biomolecules or fluorescent tags, to the polymer surface.
Property Tuning: The introduction of the polar formyl group can alter the polymer's solubility, adhesion, and other physicochemical properties.
While specific literature on the use of this compound for this purpose is limited, the principles of post-polymerization modification are well-established for a wide range of functional molecules and polymer systems. cmu.eduresearchgate.net
Role as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). nih.govalfa-chemistry.com The choice of linker is crucial as it dictates the topology, pore size, and chemical environment of the resulting framework. labscoop.com Carboxylate-containing molecules are among the most common and effective linkers for MOF synthesis due to their strong coordination with metal centers. alfa-chemistry.comcd-bioparticles.net
This compound is a suitable candidate for a functional linker in MOF design. The deprotonated carboxylate group (-COO⁻) can coordinate with metal nodes to form the primary framework structure. The aliphatic cyclohexane ring provides a non-aromatic, conformationally flexible backbone, which contrasts with the more common rigid aromatic linkers. nih.govnih.gov The use of aliphatic linkers, while less common, is an area of growing interest for creating MOFs with unique properties. nih.govnih.gov
The key feature of this linker is the formyl group, which typically does not participate in the initial framework formation. It remains as a "dangling" functional group, pointing into the pores of the MOF. samipubco.com This is a common strategy in MOF design, where linkers with additional functional groups (e.g., -NH₂, -OH, -Br) are used to create functionalized frameworks. nih.gov This approach, known as pre-synthetic functionalization, allows for the precise placement of reactive sites within the crystalline structure.
The incorporation of this compound as a linker allows for the tuning of MOF properties in several ways. The functionality arises from the presence of the accessible formyl groups within the pores. This enables post-synthetic modification (PSM), a technique where the synthesized MOF is chemically altered. scispace.comescholarship.orgresearchgate.net
The reactive aldehyde groups can undergo a variety of chemical transformations, allowing for the covalent attachment of new molecular species after the MOF has been constructed. This provides a powerful method to fine-tune the properties of the material for specific applications. samipubco.com For example, amines can be reacted with the formyl groups to form imines, introducing new functionalities or increasing the framework's affinity for specific guest molecules like CO₂.
Table 2: Potential of this compound in MOF Synthesis
| Feature | Role in MOF Structure | Conferred Property |
| Carboxylate Group | Primary coordination site with metal nodes | Forms the structural backbone of the MOF |
| Cyclohexane Ring | Alicyclic spacer | Influences framework topology and flexibility |
| Formyl Group | Pendant functional group within pores | Provides a reactive site for post-synthetic modification, enabling tunable functionality |
Utilization in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but unlike MOFs, they are composed entirely of light elements (like C, H, O, N, B) linked by strong covalent bonds. sciopen.comresearchgate.net The synthesis of COFs relies on reversible reactions that allow for the "error-checking" necessary to form a crystalline, ordered structure. mdpi.com
The reaction between aldehydes and amines to form imine bonds is one of the most robust and widely used methods for synthesizing chemically stable COFs. mdpi.comnih.gov Given that this compound contains a formyl (aldehyde) group, it is a potential building block for the construction of imine-linked COFs.
In a typical synthesis, this molecule could be reacted with a multi-amine linker (e.g., a molecule with three or four amine groups). The formyl group would react to form the covalent imine linkages that define the COF's porous network. The carboxylic acid group would not participate in the framework-forming reaction and would instead serve as a pendant functional group decorating the walls of the COF pores. mdpi.comnih.gov The presence of these acidic groups could be leveraged for applications in catalysis, proton conduction, or selective adsorption. nih.gov This strategy allows for the rational design and synthesis of functionalized COFs where the properties can be tailored by the choice of building blocks. researchgate.netnih.gov
Development of Other Supramolecular Assemblies and Hybrid Materials
Beyond COFs, this compound can be used to construct other advanced materials through non-covalent interactions or by incorporation into composite structures.
Supramolecular Assemblies: Carboxylic acids are well-established building blocks for creating supramolecular assemblies through robust hydrogen bonding. nyu.edu Analogous to other cyclic aliphatic and aromatic carboxylic acids, this molecule can form hydrogen-bonded organic frameworks (HOFs). nih.govacs.org In such structures, the carboxylic acid moieties would likely form classic dimer synthons (R²₂-(8) motif), which can further assemble into tapes, sheets, or 3D networks. The presence of the formyl group offers an additional site for weaker hydrogen bonding (C-H···O), potentially leading to more complex and unique network topologies. These crystalline, non-porous assemblies are of interest in fields like crystal engineering and pharmaceuticals for creating co-crystals with specific properties. acs.org
Hybrid Materials: The bifunctionality of this compound makes it a versatile monomer for synthesizing hybrid organic-inorganic materials and novel polymers.
Polyesters and Copolyesters: The molecule can be used in polycondensation reactions to create polyesters. nih.govjku.at The carboxylic acid group can react with a diol, and the aldehyde group can be reduced to a primary alcohol to participate in polymerization. The incorporation of the cyclohexane ring into the polymer backbone, as seen with monomers like 1,4-cyclohexanedimethanol (CHDM), can enhance properties such as thermal stability and mechanical strength compared to purely aliphatic polyesters. nih.gov This approach allows for the creation of new bio-based or biodegradable polymers for applications in sustainable packaging or biomedical devices. nih.gov
Surface Functionalization: The molecule can be grafted onto the surface of inorganic materials like silica or metal oxides. The carboxylic acid group can anchor to the surface, leaving the reactive aldehyde group exposed for further chemical transformations, such as immobilizing enzymes or catalysts. This creates organic-inorganic hybrid materials that combine the robustness of the inorganic core with the functionality of the organic shell.
Exploration in Medicinal and Biological Chemistry
Design and Synthesis of Cyclohexanecarboxylic Acid Analogues as Bioactive Scaffolds
The cyclohexane (B81311) ring is a prevalent structural motif in medicinal chemistry, offering a three-dimensional scaffold that can be functionalized to interact with biological targets. 4-Formylcyclohexane-1-carboxylic acid serves as a key starting material for the creation of diverse analogues with potential therapeutic applications, particularly as kinase inhibitors and antibacterial agents.
The design of these analogues often focuses on modifying the core structure to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, halogenated derivatives have been explored to improve metabolic stability and target engagement for kinase inhibitors. The synthesis of such analogues can be achieved through various established and modern synthetic methodologies:
Diels-Alder Reactions: This cycloaddition approach allows for the construction of the cyclohexane ring with predefined stereochemistry, which is crucial for biological activity. Subsequent functional group transformations, such as ozonolysis or hydroformylation, can introduce the required formyl and carboxyl moieties.
Oxidative and Formylation Methods: Starting from a pre-functionalized cyclohexane, sequential oxidation and formylation reactions can be employed. For example, the formyl group can be introduced via a Vilsmeier-Haack reaction, followed by the oxidation of a methyl group to a carboxylic acid.
Modern Synthetic Approaches: More recent methods like catalytic dehydrogenation and flow chemistry are being utilized to improve efficiency and stereochemical control during the synthesis of these complex scaffolds.
The resulting library of cyclohexanecarboxylic acid analogues provides a rich source of compounds for screening against various biological targets.
| Analogue Type | Synthetic Approach | Potential Application | Reference |
| Halogenated Derivatives | Modification of the cyclohexane ring | Kinase Inhibitors | |
| Amino Acid Derivatives | Diels-Alder reaction followed by functionalization | Bioactive Scaffolds | |
| Ester Derivatives | Esterification of the carboxylic acid | Protected Intermediates |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies investigate how modifications to the cyclohexane scaffold influence their biological activity.
Research on related cyclohexanecarboxamide (B73365) derivatives as inhibitors of soluble epoxide hydrolase (sEH) has provided valuable insights. These studies revealed that the size of the cycloalkane ring is critical, with a cyclohexane ring being necessary for reasonable inhibitory potency. acs.orgnih.gov Furthermore, increasing the hydrophobicity of the molecule dramatically improved its inhibitory effect. acs.orgnih.gov
In another study focusing on diacylglycerol acyltransferase 1 (DGAT1) inhibitors, a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold was identified as a potent inhibitor. nih.gov Further optimization of the linker between the cyclohexane ring and the phenylthiazole moiety led to a compound with significantly enhanced potency. nih.gov
These findings highlight key aspects for the SAR of functionalized cyclohexane derivatives:
Ring Size and Conformation: The cyclohexane ring provides a specific spatial arrangement of functional groups that is crucial for binding to the target.
Hydrophobicity: Modifications that increase the lipophilicity of the molecule can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
Substituent Effects: The introduction of different functional groups, such as aryl groups or polar moieties, can significantly impact binding affinity and selectivity. For example, introducing aryl groups can add aromaticity and rigidity, influencing receptor binding.
| Structural Modification | Observed Effect on Activity | Target/Application | Reference |
| Increased hydrophobicity | Improved inhibition potency | sEH Inhibition | acs.orgnih.gov |
| Introduction of a polar benzyl (B1604629) moiety | Highly potent inhibition | sEH Inhibition | acs.orgnih.gov |
| Linker optimization | Enhanced potency | DGAT1 Inhibition | nih.gov |
Application as Building Blocks for Complex Pharmaceutical Intermediates
The bifunctional nature of this compound makes it an invaluable building block for the synthesis of complex pharmaceutical intermediates. Both the aldehyde and carboxylic acid groups can undergo a wide range of chemical transformations, allowing for the construction of intricate molecular architectures.
One notable application is in the synthesis of analogues of remifentanil, a potent, short-acting opioid analgesic. stuba.skdtic.mil The synthesis of such complex molecules often involves multi-step sequences where the cyclohexane derivative is a key component. youtube.com The ester derivatives of this compound, such as ethyl 4-formylcyclohexane-1-carboxylate, often serve as protected intermediates in these lengthy synthetic routes. researchgate.net
The general strategy involves utilizing the aldehyde and carboxylic acid functionalities for sequential reactions. For instance, the carboxylic acid can be converted to an amide, while the aldehyde can be used in reductive amination or condensation reactions to build up the desired molecular complexity. The stereochemistry of the cyclohexane ring is often crucial for the final biological activity of the pharmaceutical compound.
| Pharmaceutical Intermediate | Role of this compound | Key Synthetic Steps | Reference |
| Remifentanil Analogues | Core scaffold | Multi-step synthesis involving protection and functionalization | stuba.skdtic.mil |
| Complex Heterocycles | Starting material | Sequential reactions of aldehyde and carboxylic acid groups |
Bioconjugation Strategies Utilizing Carboxylic Acid and Aldehyde Groups
Bioconjugation is a powerful technique used to link biomolecules, such as proteins or antibodies, to other molecules, including therapeutic agents or imaging probes. nih.gov The presence of both a carboxylic acid and an aldehyde group makes this compound a versatile bifunctional linker for such applications. nih.gov
The two functional groups can be selectively reacted under different conditions, allowing for a controlled and stepwise conjugation process.
Carboxylic Acid Conjugation: The carboxylic acid can be activated, for example, using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond with primary amine groups present on the surface of proteins (e.g., lysine (B10760008) residues). nih.gov
Aldehyde Conjugation: The aldehyde group can react with amine-containing molecules to form an imine (Schiff base), which can be subsequently reduced to a stable secondary amine bond through reductive amination. acs.org Alternatively, it can react with hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. nih.govresearchgate.net These reactions are often bioorthogonal, meaning they proceed efficiently in a biological environment without interfering with native biochemical processes. nih.govacs.org
This dual reactivity allows for the creation of heterobifunctional conjugates. For example, a therapeutic drug could be attached to the carboxylic acid, and the resulting conjugate then linked to a targeting antibody via the aldehyde group. This strategy is particularly relevant in the development of Antibody-Drug Conjugates (ADCs).
| Functional Group | Reaction Type | Reacts With | Resulting Linkage | Reference |
| Carboxylic Acid | Amidation (with activation) | Primary Amines (e.g., Lysine) | Amide | nih.gov |
| Aldehyde | Reductive Amination | Primary Amines | Secondary Amine | acs.org |
| Aldehyde | Condensation | Hydrazides | Hydrazone | nih.gov |
| Aldehyde | Condensation | Aminooxy groups | Oxime | nih.govresearchgate.netacs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-formylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via oxidation of (1r,4r)-methyl 4-formylcyclohexanecarboxylate using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. Reduction or substitution reactions may also be employed to modify the formyl or carboxylate groups .
- Optimization : Yield depends on solvent choice (e.g., aqueous vs. organic phases), temperature (60–80°C for oxidation), and stoichiometry. For example, excess KMnO₄ in H₂SO₄ improves formyl group retention while minimizing over-oxidation .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify formyl (δ ~9.5–10.0 ppm) and carboxylic acid (δ ~170–175 ppm) protons/carbons.
- IR Spectroscopy : Confirm C=O stretches (formyl: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch).
- Mass Spectrometry : High-resolution MS validates molecular weight (C₈H₁₀O₃; theoretical 154.06 g/mol) .
Q. What safety protocols are essential when handling this compound in the lab?
- Precautions : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
- Storage : Keep in a cool, dry environment away from oxidizers. The compound is for research use only, with undefined toxicity; treat it as potentially hazardous .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cycloaddition or nucleophilic addition reactions?
- Stereochemical Effects : The (1r,4r) configuration stabilizes transition states in Diels-Alder reactions due to chair-conformation rigidity, enhancing regioselectivity. Computational modeling (DFT) can predict preferred attack angles for nucleophiles targeting the formyl group .
- Case Study : In a 2023 study, the (1r,4r) isomer showed 30% higher reaction efficiency with dienophiles compared to the (1s,4s) form .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles during derivatization of this compound?
- Data Analysis : Cross-validate methods using controlled replicates (e.g., varying catalysts, temperatures). For example, discrepancies in esterification yields may arise from trace moisture, which hydrolyzes intermediates. Karl Fischer titration ensures anhydrous conditions .
- Byproduct Mitigation : LC-MS or GC-MS identifies side products (e.g., decarboxylated aldehydes). Adjusting pH (<5) during synthesis minimizes carboxylate group instability .
Q. How can this compound serve as a precursor for fluorinated bioactive analogs, and what synthetic challenges arise?
- Fluorination Approaches : Electrophilic fluorination (using Selectfluor®) or nucleophilic substitution with KF introduces fluorine at the cyclohexane ring. However, steric hindrance from the formyl group reduces fluorination efficiency at the 4-position .
- Applications : Fluorinated derivatives show enhanced metabolic stability in drug discovery, as seen in studies on cyclohexane-based protease inhibitors .
Q. What computational tools predict the environmental persistence or biodegradability of this compound, given limited experimental data?
- Models : Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation potential. Preliminary data suggest moderate persistence (t₁/₂ >60 days in water) due to low microbial degradation rates .
- Limitations : Experimental validation via OECD 301B assays is recommended, as computational predictions may underestimate esterase-mediated hydrolysis .
Data and Validation Questions
Q. How are discrepancies in NMR or crystallographic data for this compound addressed in peer-reviewed studies?
- Resolution : Compare data with structurally similar compounds (e.g., 4-hydroxycyclohexanecarboxylic acid) and validate via X-ray crystallography. For example, a 2024 study resolved conflicting NMR assignments by confirming hydrogen-bonding patterns in the crystal lattice .
Q. What role does this compound play in designing metal-organic frameworks (MOFs), and how is its coordination behavior characterized?
- MOF Synthesis : The carboxylate group chelates metal ions (e.g., Zn²⁺, Cu²⁺), forming 2D or 3D networks. In situ FTIR monitors deprotonation dynamics, while PXRD confirms framework topology .
- Challenges : Competing coordination between formyl and carboxylate groups requires pH tuning (pH 6–7) to prioritize carboxylate-metal binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
